molecular formula C19H24N2O3S B5055772 N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide

N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide

Cat. No. B5055772
M. Wt: 360.5 g/mol
InChI Key: GLTCKDBYWLVENR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of drugs called protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide works by inhibiting the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in various signaling pathways that are important for the growth and survival of cancer cells. By blocking the activity of these kinases, N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide can disrupt these signaling pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to inhibit the growth and survival of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide is its specificity for BTK, ITK, and TEC kinase. This specificity allows for targeted inhibition of these kinases, which can minimize off-target effects and reduce toxicity. However, one limitation of N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide is its potential for drug resistance. Some cancer cells may develop resistance to N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide over time, which can limit its effectiveness as a cancer treatment.

Future Directions

There are several future directions for the development of N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide. One direction is the exploration of its potential for combination therapy with other cancer treatments, such as immunotherapy and targeted therapy. Another direction is the investigation of its potential for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.
Conclusion
In summary, N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide is a small molecule inhibitor that has shown promise as a cancer treatment in preclinical studies. Its specificity for BTK, ITK, and TEC kinase allows for targeted inhibition of these kinases, which can minimize off-target effects and reduce toxicity. However, its potential for drug resistance may limit its effectiveness as a cancer treatment. Further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves several steps, starting from the reaction of 2,4-dimethoxybenzaldehyde with thiophene-2-carboxylic acid. The resulting product is then reacted with 1-azepanamine to yield N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide. The overall yield of the synthesis process is around 25%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, multiple myeloma, and solid tumors. In these studies, N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-23-14-9-10-15(17(13-14)24-2)20-19(22)21-11-5-3-4-7-16(21)18-8-6-12-25-18/h6,8-10,12-13,16H,3-5,7,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTCKDBYWLVENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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